molecular formula C18H22BNO4 B1420523 2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester CAS No. 1218790-51-2

2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester

Cat. No.: B1420523
CAS No.: 1218790-51-2
M. Wt: 327.2 g/mol
InChI Key: DNALFJBPPFISJQ-UHFFFAOYSA-N
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Description

This compound is a colorless to yellow liquid or semi-solid . It is an intermediate in the synthesis of the second-generation BTK inhibitor Acalabrutinib .


Synthesis Analysis

The synthesis of this compound involves the use of boronic acids and derivatives . The process involves palladium-catalyzed Suzuki-Miyaura cross-coupling processes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . The boron atom is also attached to a phenyl ring, which is further connected to a nitrile group .


Chemical Reactions Analysis

The compound is used as a reagent in various chemical reactions. For example, it is used in palladium-catalyzed Suzuki-Miyaura cross-coupling processes . It can also participate in inverse-electron-demand Diels-Alder reactions and Simmons-Smith cyclopropanation reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 247.07 g/mol . It is a colorless to yellow liquid or semi-solid . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are achieved through a three-step substitution reaction. The molecular structures of the compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Additionally, the use of density functional theory (DFT) aids in the structural analysis, aligning the molecular structures with crystallographic data, and investigating molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Optoelectronic and Nonlinear Optical Properties

This compound is significant in dye-sensitized solar cells (DSSC) as it's one of the key dyes used. Studies have explored its structural, optoelectronic, and thermodynamic properties using RHF and DFT methods. Properties like dipole moment, polarizability, hyperpolarizability, and energy gap were calculated. These findings suggest that the compound is a promising candidate for nonlinear optical materials (Fonkem et al., 2019).

Application in Polymer Synthesis

The compound has been used in the synthesis of azo polymers with electronical push and pull structures. These polymers exhibit controlled molecular weights and narrow distribution, showing potential in various applications like birefringence and surface relief grating. Their photo-induced isomerization kinetics in solutions are of particular interest, showing marked differences due to electronic effects in the polymers (Cao et al., 2008).

Boronic Ester Synthesis

It's used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, achieved through Pd-catalyzed borylation of arylbromides. This method proves effective especially for arylbromides bearing sulfonyl groups, offering an alternative to conventional borylation using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).

Solar Cell Application

The compound is also relevant in the field of solar cell technology. Specifically, it's used in organic sensitizers engineered for solar cells. These sensitizers exhibit high efficiency in converting sunlight into electricity, demonstrating its potential in photovoltaic applications (Kim et al., 2006).

Biochemical Analysis

Biochemical Properties

2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron-containing structure allows it to participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for the synthesis of biochemically active molecules, including pharmaceuticals and natural products.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes . This binding can inhibit or activate enzyme activity, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. In vitro and in vivo studies have shown that the compound’s stability and degradation products can influence its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites and influencing the activity of metabolic enzymes. These interactions can have downstream effects on cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cellular environment. The localization and accumulation of the compound can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)11-13-7-9-15(10-8-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNALFJBPPFISJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-51-2
Record name Ethyl 2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
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2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
Reactant of Route 3
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2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester

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